molecular formula C16H20N2O5S2 B2385961 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide CAS No. 1428367-57-0

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2385961
CAS No.: 1428367-57-0
M. Wt: 384.47
InChI Key: IYYKBAXFOOONRP-UHFFFAOYSA-N
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Description

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry, designed around a 1,2-thiazinane 1,1-dioxide core fused to a benzenesulfonamide pharmacophore. This structure is related to known bioactive compounds, including the anticonvulsant agent Sultiame, which shares the 1,1-dioxide-1,2-thiazinane-benzenesulfonamide scaffold . The strategic incorporation of the 2-(furan-3-yl)ethyl moiety enhances the molecule's potential for diverse biological interactions, as furan-containing heterocycles are frequently employed in drug discovery for their favorable electronic properties and binding capabilities. The primary research value of this compound is its potential as a multi-target therapeutic agent, particularly in oncology. The 1,1-dioxide-1,2-thiazinane ring system is a key structural feature in compounds that have demonstrated potent anticancer activity by inhibiting critical enzymes and disrupting cancer cell proliferation . Furthermore, the benzenesulfonamide group is a privileged structure in drug design, known to confer potent inhibitory activity against a range of enzymes, including urease and carbonic anhydrase, which are validated targets for anticancer and anti-infective drug development . Its mechanism of action is hypothesized to involve the inhibition of key enzymes involved in disease progression. Research on analogous 1,2-benzothiazine 1,1-dioxide derivatives has shown they exhibit anti-inflammatory activity not only through classical cyclooxygenase (COX) inhibition but also through more complex mechanisms such as the suppression of pro-inflammatory cytokines . This suggests that the present compound may serve as a valuable chemical probe for investigating novel inflammatory pathways with potential relevance to the tumor microenvironment, where chronic inflammation promotes cancer development . Consequently, this molecule represents a sophisticated research tool for investigating new mechanisms of enzyme inhibition and for the development of novel therapeutic strategies against cancer and other pathologies linked to dysregulated enzyme activity.

Properties

IUPAC Name

4-(1,1-dioxothiazinan-2-yl)-N-[2-(furan-3-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c19-24(20)12-2-1-10-18(24)15-3-5-16(6-4-15)25(21,22)17-9-7-14-8-11-23-13-14/h3-6,8,11,13,17H,1-2,7,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYKBAXFOOONRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCCC3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. It incorporates a thiazine ring, furan moiety, and a sulfonamide group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Molecular Characteristics

  • Molecular Formula : C₁₇H₂₂N₂O₆S₂
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 1421585-76-3

The presence of the sulfonamide group is particularly noteworthy as it has been associated with antimicrobial and anticonvulsant properties in related compounds.

Overview of Activities

Compounds similar to this compound have demonstrated various biological activities:

Compound NameStructural FeaturesNotable Activities
4-Amino-N-(thiazol-2-yl)benzenesulfonamideThiazole ring, sulfonamideAnticonvulsant
N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)benzenesulfonamidePyridine substituentAntimicrobial
5-(Furan-2-yl)-1,3,4-Oxadiazole CompoundsFuran moiety presentAnticancer properties

The unique combination of the thiazine structure with furan and other substituents may enhance its biological activity compared to other similar compounds.

Case Studies and Experimental Findings

  • Antimicrobial Activity : Preliminary studies suggest that compounds containing thiazine and sulfonamide functionalities exhibit significant antimicrobial properties. For instance, derivatives of benzenesulfonamide have shown effectiveness against various bacterial strains.
  • Cardiovascular Effects : A study evaluating the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models indicated that certain derivatives could decrease perfusion pressure and coronary resistance. This suggests potential cardiovascular applications for related compounds .
  • Pharmacokinetic Properties : Theoretical pharmacokinetic evaluations using tools like ADMETlab indicate varying permeability and interactions with biomolecules for compounds similar to our target compound. These studies are essential for determining the pharmacodynamics and therapeutic potential of the compound .

The biological activity of the compound may be attributed to its ability to interact with specific biomolecular targets. For instance, the sulfonamide group can inhibit carbonic anhydrase, an enzyme involved in various physiological processes, including respiration and acid-base balance. Additionally, the thiazine structure may facilitate interactions with neurotransmitter receptors or ion channels, providing a pathway for anticonvulsant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with sulfonamide derivatives and heterocyclic analogs, focusing on structural features, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features Biological Activity
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide C₁₇H₂₀N₂O₅S₂ Thiazinane dioxide, furan-3-yl ethyl 396.48 Furan enhances lipophilicity; thiazinane stabilizes ring conformation Potential enzyme inhibition (e.g., carbonic anhydrase)
Sulthiame (4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide) C₁₀H₁₂N₂O₃S₂ Thiazinane dioxide, unsubstituted sulfonamide 290.36 Lacks furan substituent; simpler structure Anticonvulsant (carbonic anhydrase inhibitor)
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-N-phenylbenzenesulfonamide () C₁₉H₁₅N₃O₄S₂ Benzisothiazole dioxide, phenyl group 413.47 Aromatic benzisothiazole core; bulky phenyl substituent Unknown activity; structural analog for drug discovery
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () C₁₈H₁₇N₃O₂S Pyridine-aniline hybrid, methylbenzene 339.41 Hybrid heterocycle; methyl enhances hydrophobicity Synthetic intermediate; uncharacterized bioactivity
IZ5 () C₂₈H₂₇FN₃O₅S₂ Fluorobenzene, isothiazolidinone, imidazole 584.65 Fluorine enhances binding; multi-ring system High GOLD score (69.07) for tyrosine phosphatase inhibition

Key Observations

Structural Complexity vs. Compounds with fluorinated substituents (e.g., IZ5 in ) exhibit higher GOLD scores for enzyme binding, suggesting that halogenation could enhance affinity .

Thiazinane vs. Benzothiadiazine Derivatives :

  • Thiazinane dioxide (as in the target compound) shares conformational rigidity with 1,2,3-benzothiadiazine 1,1-dioxides (), but the latter’s fused aromatic system may confer greater metabolic stability .

Synthetic Accessibility :

  • Sulthiame and its derivatives are synthesized via well-established routes (e.g., sulfonylation of thiazinane precursors), whereas analogs like IZ5 require multi-step protocols involving fluorinated intermediates .

Preparation Methods

Sulfonation and Coupling

A common approach involves chlorosulfonation of benzene derivatives, followed by amination with amines. For example:

  • Chlorosulfonation : Benzene derivatives react with chlorosulfonic acid (ClSO₃H) in dichloromethane (DCM) or chloroform at 50–70°C to form sulfonyl chlorides.
  • Amination : The sulfonyl chloride reacts with amines (e.g., β-phenethylamine derivatives) in the presence of pyridine or NaHCO₃ to yield sulfonamides.
Step Reagents/Conditions Yield Reference
Chlorosulfonation ClSO₃H, DCM, 60–70°C, 2–4 h 81–90%
Amination β-phenethylamine, pyridine, RT, 1–3 h 80–85%

Thiazinan-2-yl Dioxido Group Introduction

The 1,1-dioxido-1,2-thiazinan moiety suggests oxidation of a thiazinan ring. Key steps include:

Thiazinan Ring Formation

Thiazinan derivatives are often synthesized via cyclization of α-amino thiols or nucleophilic substitution. For example:

  • Cyclization : Reaction of 2-aminoethanethiol with 1,3-dibromoethane or similar dihalides in basic conditions forms thiazinan rings.
  • Oxidation : Treatment with hydrogen peroxide (H₂O₂) or m-CPBA (meta-chloroperbenzoic acid) introduces the dioxido group.
Step Reagents/Conditions Yield Reference
Cyclization 2-aminoethanethiol, 1,3-dibromoethane, NaOH, RT 70–75%
Oxidation H₂O₂, acetone, 0°C → RT, 12 h 85–90%

Furan-3-yl Ethyl Substituent Incorporation

The 2-(furan-3-yl)ethyl group is introduced via alkylation or nucleophilic substitution.

Alkylation Strategies

  • Furan Derivatization : Furan-3-carbaldehyde undergoes condensation with β-phenethylamine to form Schiff bases, followed by reduction to yield the ethyl linker.
  • Nucleophilic Substitution : Reaction of sulfonyl chlorides with furan-3-yl ethyl amines in pyridine.
Step Reagents/Conditions Yield Reference
Schiff Base Formation Furan-3-carbaldehyde, β-phenethylamine, EtOH, reflux 60–65%
Reduction NaBH₄, MeOH, RT, 2 h 90–95%

Final Assembly and Purification

The final compound is assembled by coupling the sulfonamide core with the thiazinan and furan-ethyl moieties.

Coupling Reactions

  • Sulfonamide Coupling : The sulfonyl chloride reacts with the thiazinan-2-amine derivative under basic conditions.
  • Furan-ethyl Attachment : Alkylation of the sulfonamide with furan-3-yl ethyl bromide in DMF or DMSO.
Step Reagents/Conditions Yield Reference
Thiazinan Coupling Thiazinan-2-amine, DCM, pyridine, RT, 12 h 75–80%
Furan-ethyl Attachment Furan-3-yl ethyl bromide, K₂CO₃, DMF, 80°C, 6 h 70–75%

Chromatographic and Spectroscopic Characterization

Purification and confirmation involve:

  • Column Chromatography : Silica gel with petroleum ether/ethyl acetate (10:1).
  • Spectral Data :
    • ¹H NMR : Peaks for sulfonamide (δ 7.5–7.8 ppm), thiazinan (δ 3.2–3.8 ppm), and furan (δ 6.2–6.5 ppm).
    • IR : S=O stretches at 1350–1150 cm⁻¹.

Alternative Synthetic Routes

One-Pot Synthesis

A telescoped approach combines sulfonation, cyclization, and alkylation in a single pot. For example:

  • Sulfonation : Benzene + ClSO₃H → benzenesulfonyl chloride.
  • Amination : With β-phenethylamine → sulfonamide intermediate.
  • Cyclization : With 2-aminoethanethiol → thiazinan ring.
  • Oxidation : H₂O₂ → dioxido group.
Step Reagents/Conditions Yield Reference
One-Pot Synthesis ClSO₃H, β-phenethylamine, 2-aminoethanethiol, H₂O₂ 60–65%

Key Challenges and Optimization

  • Oxidation Selectivity : Over-oxidation of the thiazinan ring must be avoided; controlled H₂O₂ concentrations are critical.
  • Steric Hindrance : Bulky substituents on the furan ring may reduce reaction rates; microwave-assisted synthesis improves efficiency.

Comparative Analysis of Reported Methods

Method Advantages Limitations Reference
Stepwise Synthesis High purity, reproducibility Time-consuming, multi-step
One-Pot Telescoping Reduced solvent waste, cost-effective Lower yields, complex workup
Microwave-Assisted Faster reaction times, higher yields Requires specialized equipment

Q & A

Q. What are the standard synthetic routes for preparing 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-(furan-3-yl)ethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions. For example:

  • Step 1 : Formation of the thiazinan-dioxide ring via oxidation of precursor thiazinane derivatives using agents like m-chloroperbenzoic acid (mCPBA) .
  • Step 2 : Sulfonamide coupling between the activated benzenesulfonyl chloride and the furan-ethylamine derivative in a polar aprotic solvent (e.g., DMF or dichloromethane) under reflux .
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry, particularly for the thiazinan-dioxide and furan-ethyl groups .
  • High-resolution mass spectrometry (HRMS) to validate molecular weight and isotopic patterns .
  • HPLC with UV detection (e.g., C18 column, methanol/water gradient) to assess purity (>95% is typical for biological assays) .

Q. What preliminary biological assays are suitable for evaluating its activity?

Initial screening often includes:

  • Enzyme inhibition assays (e.g., cyclooxygenase or kinase targets) due to the sulfonamide group’s known interaction with enzymatic active sites .
  • Antimicrobial susceptibility testing using broth microdilution (MIC determination) against Gram-positive/negative bacterial strains .
  • Cytotoxicity profiling in cancer cell lines (e.g., MTT assay) to identify potential therapeutic windows .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the sulfonamide coupling step?

  • Solvent selection : Dichloromethane minimizes side reactions compared to DMF but may require longer reaction times .
  • Catalysis : Use of DMAP (4-dimethylaminopyridine) enhances nucleophilicity of the amine group, improving coupling efficiency .
  • Temperature control : Maintaining 0–5°C during reagent addition reduces decomposition of reactive intermediates .

Q. What strategies resolve contradictions in biological activity data across similar compounds?

For example, if a structural analog lacks activity despite shared core features:

  • Molecular docking studies can identify steric clashes or unfavorable electrostatic interactions with the target protein .
  • Metabolic stability assays (e.g., liver microsome testing) may reveal rapid degradation of the analog in vitro .
  • Substituent scanning : Systematically replacing the furan-3-yl group with other heterocycles (e.g., thiophene or pyridine) to isolate structure-activity relationships (SAR) .

Q. What advanced techniques elucidate the compound’s mechanism of action?

  • Surface plasmon resonance (SPR) quantifies binding affinity to putative targets (e.g., COX-2 or carbonic anhydrase) .
  • X-ray crystallography of the compound bound to its target protein reveals precise interactions, such as hydrogen bonding with the sulfonamide group .
  • Transcriptomic profiling (RNA-seq) in treated cells identifies downstream pathways affected by the compound .

Q. How can researchers address low solubility in aqueous buffers during in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, improving solubility without compromising activity .
  • Formulation with cyclodextrins or lipid nanoparticles enhances bioavailability .
  • pH adjustment : Use citrate buffers (pH 4–5) to exploit the compound’s weak acidity from the sulfonamide moiety .

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